molecular formula C5H4INO B023836 6-Iodopyridin-3-ol CAS No. 129034-38-4

6-Iodopyridin-3-ol

Cat. No. B023836
M. Wt: 221 g/mol
InChI Key: UVNPCRNIHOCXEA-UHFFFAOYSA-N
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Description

6-Iodopyridin-3-ol is a chemical compound of interest in the field of organic chemistry due to its potential applications in synthesizing various pharmacologically relevant structures. Its synthesis, molecular structure analysis, chemical reactions, physical, and chemical properties offer a broad area of study for developing novel compounds.

Synthesis Analysis

The synthesis of iodopyridines, like 6-Iodopyridin-3-ol, involves various strategies, including the reaction of pentachloropyridine with sodium iodide under microwave irradiation, as demonstrated by Ranjbar‐Karimi et al. (2019) who synthesized 2,3,5,6-tetrachloro-4-iodopyridine, showcasing the versatility of iodopyridines in organic synthesis (Ranjbar‐Karimi et al., 2019).

Molecular Structure Analysis

The crystal structure and molecular docking studies of iodopyridines reveal insights into their molecular interactions and potential binding sites. For example, Avcı et al. (2018) characterized the structures of novel complexes involving pyridine derivatives, providing a foundation for understanding the structural aspects of iodopyridines and their complexes (Avcı et al., 2018).

Chemical Reactions and Properties

Iodopyridines undergo various chemical reactions, such as nucleophilic substitution and coupling reactions, demonstrating their reactivity and versatility. The study by Nikam and Kappe (2017) on the synthesis of acetyl and iodo derivatives of pyridines exemplifies the chemical transformations possible with iodopyridines (Nikam & Kappe, 2017).

Physical Properties Analysis

The physical properties of iodopyridines, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis and pharmaceutical formulations. The crystallographic analysis by Bunker et al. (2008) on 3-amino-5-bromo-2-iodopyridine provides detailed insights into the physical characteristics of such compounds (Bunker et al., 2008).

Chemical Properties Analysis

The chemical properties of 6-Iodopyridin-3-ol, including its reactivity with various nucleophiles and its potential for further functionalization, make it a valuable compound in organic chemistry. Studies on the iodination of pyridines, such as the work by Smirnov et al. (1972), demonstrate the chemical versatility and potential applications of iodopyridines in synthetic chemistry (Smirnov et al., 1972).

Scientific Research Applications

  • Antiangiogenic and Antitumor Activities :

    • 6-amido-2,4,5-trimethylpyridin-3-ols have been shown to exhibit significantly higher antiangiogenic activities and better antitumor effects than SU4312. This suggests they could be a potential scaffold for novel angiogenesis inhibitors (Lee et al., 2014).
    • A new synthetic strategy for preparing 6-amino-2,4,5-trimethylpyridin-3-ols demonstrates high antiangiogenic and antitumor activities, indicating their potential as antiangiogenic agents (Kim et al., 2014).
  • Anti-Inflammatory Activity :

    • Ring-modified analogues of 6-acetamido-2,4,5-trimethylpyridin-3-ol show greater anti-inflammatory activity than tofacitinib. Compound 17, in particular, demonstrated the highest activity in a mouse model of colitis (Chaudhary et al., 2020).
  • Synthesis and Chemical Applications :

    • The iodination of 2-benzyl-3-hydroxypyridine to produce 6-iodo and 4,6-diiodo derivatives, with the benzyl group lowering the reactivity of the pyridol ring, is an important step in the synthesis of various compounds (Smirnov et al., 1972).
    • A facile and efficient method for iodinating 5,6-di(arylamino)pyridine-2,3-diones using iodine and ethanol at room temperature offers advantages such as mild reaction conditions, short reaction time, and easy practical procedure (Xie et al., 2012).
  • Biological and Medicinal Chemistry :

    • The synthesis of trisubstituted 6-azaindoles via palladium-catalyzed heteroannulation of 3-amino-4-iodopyridines with aromatic internal alkynes provides an efficient method for creating compounds with potential biological activities (Lee & Yum, 2002).
    • Palladium-catalyzed cross-coupling of 3-iodopyridine with long-chain terminal dienes and benzylic amines or tosylamides offers a novel route to key intermediates for the synthesis of biologically active pyridine alkaloids (Wang et al., 2003).

properties

IUPAC Name

6-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-5-2-1-4(8)3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNPCRNIHOCXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453888
Record name 6-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodopyridin-3-ol

CAS RN

129034-38-4
Record name 6-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Iodopyridin-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
XY Hu, SJ Zhu, XH Meng, HF Yu, X Liu… - The Journal of …, 2022 - ACS Publications
… First, treating 2-chloro-6-iodopyridin-3-ol with benzyl bromide and K 2 CO 3 in tetrahydrofuran (THF) at 65 C for 4 h gave the expected product 2 in 85% yield. (10) Subsequently, (±)-…
Number of citations: 2 pubs.acs.org
SD Bull, SG Davies, DJ Fox, M Gianotti… - Journal of the …, 2002 - pubs.rsc.org
… residue dried in an oven to give 2-chloro-6-iodopyridin-3-ol (2.54 g, 64%) as a pale brown … added dropwise to a stirred solution of 2-chloro-6-iodopyridin-3-ol (10.69 g, 41.8 mmol) in i Pr …
Number of citations: 36 pubs.rsc.org
M Gao, M Wang, QH Zheng - Bioorganic & Medicinal Chemistry Letters, 2016 - Elsevier
… (f) 2-Bromo-6-iodopyridin-3-ol (6): To a solution of 2-bromo-3-hydroxy pyridine (20.0 g, 115 mmol) in water (250 mL) was added K 2 CO 3 (31.8 g, 230 mmol) and I 2 (29.2 g, 115 mmol). …
Number of citations: 21 www.sciencedirect.com
C Doebelin, P Wagner, F Bihel, N Humbert… - The journal of …, 2014 - ACS Publications
… A round-bottomed flask (oven-dried and under Argon) containing a stirrer bar was charged with 2-chloro-6-iodopyridin-3-ol 2 (5.0 g, 19.6 mmol), anhydrous CH 2 Cl 2 (120 mL), iPr 2 …
Number of citations: 50 pubs.acs.org
HY Sagong, JD Bauman, A Nogales… - …, 2019 - Wiley Online Library
… To a solution of 2-fluoro-6-iodopyridin-3-ol (4.01 g, 16.78 mmol) … 2-Fluoro-6-iodopyridin-3-ol: To a solution of 2-fluoro-3-… This afforded 2-fluoro-6-iodopyridin-3-ol as a white solid (4.01 g, …
M Ashraf Khorasani - qspace.library.queensu.ca
Self-assembly plays a crucial role in many natural and artificial systems. This manuscript illustrates the application of self-assembly principles to the design, synthesis and functions of …
Number of citations: 0 qspace.library.queensu.ca
O Bobileva, M Ikaunieks, G Duburs, I Mandrika… - Bioorganic & Medicinal …, 2017 - Elsevier
… Compound 6i was prepared in the same manner as compound 6a using 6-iodopyridin-3-ol (0.39 g, 1.76 mmol), imidazole (0.24 g, 3.53 mmol), and TBDMSCl (0.40 g, 2.65 mmol). The …
Number of citations: 5 www.sciencedirect.com

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